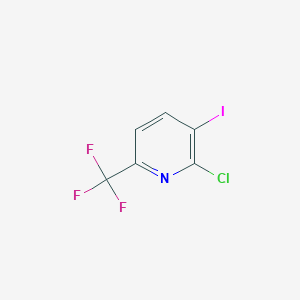

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDHZJUOSNEOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447820 | |

| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205240-59-1 | |

| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of the versatile synthetic building block, 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine. This compound, with the CAS Number 205240-59-1, is of significant interest in medicinal chemistry and agrochemical research due to its unique substitution pattern, which offers multiple avenues for synthetic diversification.[1] The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.[1]

Molecular Structure and Core Properties

This compound possesses a pyridine ring substituted with three distinct functional groups that dictate its reactivity and physical characteristics. The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, influencing the electron density of the aromatic ring. The chloro and iodo substituents at the 2- and 3-positions, respectively, serve as versatile synthetic handles for cross-coupling and nucleophilic substitution reactions.

Below is a diagram illustrating the molecular structure and a table summarizing its fundamental properties based on available data.

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 205240-59-1 | [1] |

| Molecular Formula | C₆H₂ClF₃IN | [1] |

| Molecular Weight | 307.44 g/mol | [1] |

| Appearance | White solid | [1] |

| Boiling Point | 232.6 °C at 760 mmHg | [1] |

| Density | 2.046 g/cm³ | [1] |

| Refractive Index | 1.540 | [1] |

| LogP | 4.30 | [1] |

Note: Some of the physical properties listed are predicted or sourced from chemical suppliers and may not be experimentally verified from peer-reviewed literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR would display six distinct signals for the pyridine ring carbons and one for the trifluoromethyl carbon. The chemical shifts would provide information about the electronic environment of each carbon atom.

-

¹⁹F NMR: A single signal, likely a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to a pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for C-Cl, C-I, C-F, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethyl group.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the substituted pyridine moiety into larger molecules.[1]

Synthetic Approach

While a specific, detailed synthesis protocol for this exact isomer is not widely published in academic journals, the synthesis of related halogenated trifluoromethylpyridines generally involves a multi-step process. A common strategy involves the chlorination and subsequent iodination of a suitable trifluoromethylpyridine precursor.[2] The regioselectivity of these halogenation steps is a critical aspect of the synthesis.

Caption: Generalized workflow for the synthesis of halogenated trifluoromethylpyridines.

Reactivity Profile

The reactivity of this compound is governed by its distinct functional groups:

-

Iodine at C3: The carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds.

-

Chlorine at C2: The chloro group is less reactive than the iodo group in cross-coupling reactions, enabling selective functionalization at the C3 position. It can, however, be displaced by strong nucleophiles under forcing conditions.

-

Trifluoromethyl Group at C6: This group is generally stable but activates the pyridine ring towards nucleophilic aromatic substitution. Its strong electron-withdrawing nature also influences the regioselectivity of reactions on the ring.

Caption: Reactivity hotspots of this compound.

Experimental Protocols (Exemplary)

Due to the lack of specific published methods for this compound, the following are generalized protocols based on the analysis of similar halogenated pyridines. These should be adapted and optimized for the specific substrate.

Determination of Melting Point

-

A small, dry sample of the crystalline solid is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Solubility Assessment

-

To a series of vials, add a small, pre-weighed amount of the compound (e.g., 10 mg).

-

Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., dichloromethane, methanol, acetone, toluene, hexane, water) to each vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for complete dissolution. If dissolved, add more solute until saturation is reached. If not, add more solvent incrementally.

-

Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

Stability and Storage

Halogenated pyridines are generally stable under standard laboratory conditions. However, they can be sensitive to light and strong acids or bases. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry place.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed, experimentally verified physicochemical data in the public domain is limited, its structural features suggest a rich and selective reactivity profile. Further research and publication of its comprehensive characterization would be of great value to the scientific community.

References

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine as a building block in organic synthesis

An In-Depth Technical Guide to 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine as a Strategic Building Block in Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile intermediate. Its utility stems from the unique arrangement of substituents on the pyridine core: a trifluoromethyl group, which can enhance metabolic stability and lipophilicity, and two distinct halogen atoms—chlorine and iodine—that offer orthogonal reactivity.[1][2] This differential reactivity allows for selective, stepwise functionalization, making it a cornerstone for the synthesis of a diverse array of target compounds.[2]

This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and reactivity. It serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for its application in key synthetic transformations.

Core Physicochemical and Structural Data

This compound is a white solid at room temperature.[1] The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring. The key structural feature is the presence of two different halogens at the 2- and 3-positions, which is the foundation of its utility as a building block.

| Property | Value |

| CAS Number | 205240-59-1[1] |

| Molecular Formula | C₆H₂ClF₃IN[1] |

| Molecular Weight | 307.44 g/mol |

| Boiling Point | 232.6 °C at 760 mmHg[1] |

| Density | 2.046 g/cm³[2] |

| LogP | 4.30[1] |

| SMILES | C1=CC(=NC(=C1I)Cl)C(F)(F)F[3] |

| InChI | InChI=1S/C6H2ClF3IN/c7-5-3(11)1-2-4(12-5)6(8,9,10)/h1-2H[3] |

Strategic Synthesis of the Building Block

The synthesis of trifluoromethylpyridines often involves methods like chlorine/fluorine exchange from a trichloromethylpyridine precursor or by constructing the pyridine ring from a trifluoromethyl-containing starting material.[4] A common industrial approach for related compounds involves the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures.[5] For this compound, a typical laboratory synthesis would involve the chlorination of a 3-(trifluoromethyl)pyridine N-oxide, followed by a directed iodination step. The N-oxide intermediate is often preferred as it can enhance regioselectivity and yield during the chlorination step.[2]

Reactivity and Strategic Application: The Power of Orthogonal Halogens

The primary strategic advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond. This allows for selective functionalization at the 3-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.

Caption: Logical workflow for the selective functionalization of this compound.

Key Synthetic Transformations and Protocols

The selective reactivity of the C-I bond makes this building block an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an aryl halide.[6] When applied to this compound, the reaction proceeds selectively at the C-I bond.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 3-Aryl-2-chloro-6-(trifluoromethyl)pyridine

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is highly effective for introducing alkyne moieties at the 3-position of the pyridine ring.

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-(alkynyl)-6-(trifluoromethyl)pyridine

-

Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1 ratio).

-

Catalyst Addition: To the solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq) and copper(I) iodide (CuI) (0.08 eq).

-

Substrate Addition: Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude material via flash column chromatography to obtain the pure alkynylated product.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction has revolutionized the synthesis of aryl amines.[12] It allows for the introduction of primary or secondary amines at the 3-position of the pyridine ring, a crucial step in the synthesis of many biologically active compounds.

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-chloro-6-(trifluoromethyl)pyridin-3-amine

-

Reactor Setup: Charge an oven-dried Schlenk tube with palladium(II) acetate (Pd(OAc)₂) (0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

-

Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous solvent such as toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture in a preheated oil bath to 100-110 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the desired 3-amino-2-chloropyridine derivative.

Applications in Medicinal and Agrochemical Chemistry

The trifluoromethylpyridine motif is a critical structural feature in numerous active ingredients in both the pharmaceutical and agrochemical industries.[2][4] The presence of the CF₃ group often enhances biological activity, metabolic stability, and cell membrane permeability.[2] this compound serves as a key starting material for compounds targeting a range of biological processes. For instance, it is instrumental in the synthesis of high-affinity TRPV1 vanilloid receptor antagonists, which are promising candidates for the development of new analgesics for chronic pain and inflammation.[13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14]

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[14][15]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[14]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water if conscious and alert. Seek immediate medical aid.[14]

-

Conclusion

This compound stands out as a premier building block in synthetic chemistry due to its pre-installed trifluoromethyl group and, most importantly, the orthogonally reactive chloro and iodo substituents. This unique structural arrangement provides chemists with a powerful tool for the regioselective and stepwise elaboration of the pyridine core, enabling the efficient synthesis of complex and high-value molecules. The reliable application of this intermediate in cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings solidifies its role as an indispensable resource for innovation in drug discovery and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]

- 3. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

The Aurora B/C Kinase Inhibitor GSK1070916: A Technical Guide for Drug Development Professionals

Introduction: Targeting Mitotic Regulation in Oncology

The fidelity of cell division is paramount to organismal health, with stringent checkpoints in place to ensure accurate chromosome segregation and cytokinesis. The Aurora kinase family, comprising Aurora A, B, and C, represents a critical node in the regulation of mitosis.[1] Of these, Aurora B and C play indispensable roles in chromosomal alignment, the spindle assembly checkpoint, and the final separation of daughter cells.[2] Notably, the overexpression and amplification of Aurora kinases are common features in a wide array of human cancers, making them compelling targets for therapeutic intervention.[1] This guide provides an in-depth technical overview of GSK1070916 (CAS No. 205240-59-1), a potent and highly selective, ATP-competitive inhibitor of Aurora B and C kinases, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of GSK1070916

GSK1070916 is a synthetic organic molecule belonging to the azaindole class of compounds.[3] Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H33N7O | [4] |

| Molecular Weight | 507.6 g/mol | [4] |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | [4] |

| CAS Number | 205240-59-1 (Note: This CAS number has also been associated with a chemical intermediate. The biological data herein pertains to GSK1070916.) | |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action: Potent and Selective Inhibition of Aurora B/C Kinases

GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[6] Its high potency is demonstrated by its low nanomolar inhibitory constants (Ki) of 0.38 nM for Aurora B and 1.5 nM for Aurora C.[5] A key feature of GSK1070916 is its remarkable selectivity for Aurora B/C over Aurora A, with a Ki of 490 nM for Aurora A, representing a greater than 250-fold selectivity.[5][7] This selectivity is crucial for minimizing off-target effects, as Aurora A has distinct roles in mitotic spindle formation.

The inhibition of Aurora B and C by GSK1070916 is time-dependent, characterized by an exceptionally long enzyme-inhibitor dissociation half-life of over 480 minutes for Aurora B and 270 minutes for Aurora C.[6] This prolonged target engagement distinguishes GSK1070916 from other clinical Aurora kinase inhibitors.[6]

The primary downstream effect of Aurora B inhibition by GSK1070916 is the dose-dependent suppression of phosphorylation of Histone H3 at serine 10 (pHH3-S10), a specific substrate of Aurora B.[1] This inhibition disrupts the proper functioning of the chromosomal passenger complex, leading to defects in chromosome segregation and cytokinesis.[2] Consequently, cells treated with GSK1070916 do not arrest in mitosis but rather fail to divide, resulting in polyploidy and eventual induction of apoptosis.[1]

In Vitro and In Vivo Antitumor Activity

GSK1070916 has demonstrated broad and potent antiproliferative activity across a wide range of human tumor cell lines, with EC50 values of less than 10 nM in over 100 cell lines.[1] A median EC50 of 8 nM has been observed.[5] Notably, a significant decrease in potency is seen in non-dividing primary human vein endothelial cells, which is consistent with its mitosis-specific mechanism of action.[1]

In vivo studies using human tumor xenograft models in mice have corroborated the in vitro findings.[1] Administration of GSK1070916 led to dose-dependent inhibition of pHH3-S10 in tumors and exhibited antitumor effects in various models, including breast, colon, lung, and leukemia cancers.[1][7]

Clinical Development

A Phase I clinical trial (NCT01118611) has been completed for GSK1070916 in patients with advanced solid tumors.[3][8] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[9] The maximum tolerated dose (MTD) was determined to be 85mg/m²/day, with neutropenia being the dose-limiting toxicity.[10] Evidence of clinical activity was observed, including a partial response in a patient with ovarian cancer.[10]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of GSK1070916 against Aurora kinases.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human Aurora B or C kinase and a suitable peptide substrate (e.g., Biotin-Ahx-RARRRLSFFFFAKKK-NH2) in assay buffer.[6]

-

Prepare a stock solution of GSK1070916 in 100% DMSO and perform serial dilutions to obtain the desired concentration range.[6]

-

Prepare an ATP solution at the desired concentration.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the Aurora kinase, peptide substrate, and varying concentrations of GSK1070916.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 90-120 minutes) to allow the reaction to reach equilibrium.[5]

-

Terminate the reaction, if necessary, according to the detection method.

-

Measure the kinase activity using a suitable detection method, such as fluorescence polarization.[5]

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the GSK1070916 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Western Blot for Phospho-Histone H3

This protocol describes the detection of the pharmacodynamic marker pHH3-S10 in cells treated with GSK1070916.

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the pHH3-S10 signal to a loading control (e.g., total Histone H3 or GAPDH).

-

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action and demonstrated antitumor activity both in vitro and in vivo. Its unique properties, including high selectivity and prolonged target engagement, make it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides a comprehensive overview of its key characteristics to support ongoing and future investigations in the field of oncology drug development.

References

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. massivebio.com [massivebio.com]

- 3. researchgate.net [researchgate.net]

- 4. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

introduction to trifluoromethylpyridine (TFMP) chemistry

An In-Depth Technical Guide to the Chemistry of Trifluoromethylpyridines (TFMPs) for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal and agricultural chemistry, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for innovation.[1][2][3][4] This class of heterocyclic compounds, characterized by a pyridine ring substituted with a trifluoromethyl (-CF3) group, is integral to the development of numerous pharmaceuticals and agrochemicals.[5][6][7][8] The strategic incorporation of the -CF3 group onto the pyridine core dramatically alters the molecule's physicochemical properties, offering chemists a powerful tool to overcome challenges in drug design such as metabolic instability and poor bioavailability.[1][9][10] The biological activities of TFMP derivatives are attributed to the powerful combination of the unique properties of the fluorine atom and the inherent characteristics of the pyridine moiety.[5][6][7]

This guide provides a comprehensive overview of trifluoromethylpyridine chemistry, designed for professionals in research and development. We will explore the profound influence of the trifluoromethyl group on the pyridine ring's reactivity, delve into the principal synthetic methodologies for constructing the TFMP core, detail its subsequent functionalization, and survey its application in market-approved products.

The Trifluoromethyl Group: A Game-Changer for Molecular Properties

The introduction of a trifluoromethyl group fundamentally transforms the electronic and physical nature of the pyridine ring. Understanding these changes is critical to appreciating the utility of the TFMP scaffold.

Electronic and Physicochemical Impact

The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, a property quantified by its large Hammett constant (σp = 0.54).[6] This strong inductive effect significantly lowers the electron density of the aromatic ring, making it more susceptible to certain reaction classes while altering its fundamental properties.

Key property modifications include:

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for drug bioavailability and the efficacy of agrochemicals.[1][10]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond (often on a methyl group) with a C-CF3 bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group decreases the basicity of the pyridine nitrogen. This alteration of the pKa can be crucial for optimizing a drug's solubility, receptor binding, or pharmacokinetic profile.

-

Improved Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.[1]

Table 1: Comparative Physicochemical Properties

| Property | Benzene/Pyridine Analogue | Trifluoromethylated Analogue | Causality of Change |

| Lipophilicity (LogP) | Benzotrifluoride: 3.0 | 3-(Trifluoromethyl)pyridine: 1.7 | The pyridine nitrogen reduces overall hydrophobicity compared to the benzene analogue, but it is still significantly more lipophilic than unsubstituted pyridine.[6] |

| Acidity/Basicity (pKa) | Pyridine: ~5.2 | 3-(Trifluoromethyl)pyridine: ~2.8 | The strong electron-withdrawing -CF3 group reduces the electron density on the nitrogen atom, making it a weaker base. |

| Metabolic Stability | Toluene (Benzylic C-H) | Benzotrifluoride (Benzylic C-F) | The high bond energy of the C-F bond (~485 kJ/mol) prevents metabolic oxidation at that position. |

| Electronic Nature | Hydrogen (Hammett σp = 0) | Trifluoromethyl (Hammett σp = 0.54) | The high electronegativity of fluorine atoms creates a strong inductive electron withdrawal from the ring.[6] |

Synthesis of the Trifluoromethylpyridine Scaffold

The preparation of TFMP derivatives is primarily achieved through three major strategies: halogen exchange on a pre-formed pyridine, constructing the ring from a CF3-containing building block, or direct trifluoromethylation of the pyridine ring.[5][6][8]

Diagram 1: Major Synthetic Pathways to Trifluoromethylpyridines

Caption: Overview of primary synthetic routes to the TFMP core.

Method A: Halogen Exchange (HALEX)

This is a classical and industrially significant method that begins with an inexpensive starting material like picoline (methylpyridine).[5] The process involves the exhaustive chlorination of the methyl group followed by a fluorine exchange reaction.

This protocol is based on industrial processes starting from 3-picoline, leading to a key intermediate for many agrochemicals.[11]

-

Vapor-Phase Chlorination: 3-picoline is subjected to high-temperature, vapor-phase chlorination to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This step requires specialized industrial equipment to handle the corrosive reagents and high temperatures (>300°C).[5][6]

-

Fluorination (Halogen Exchange): The resulting 2,3-dichloro-5-(trichloromethyl)pyridine is then treated with a fluorinating agent, typically anhydrous hydrogen fluoride (HF), often in the presence of a catalyst.[11]

-

Reaction Setup: In a suitable pressure reactor (e.g., polyethylene-lined), 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 mol) is combined with anhydrous HF (22.5 mol).[11]

-

Catalyst Addition: A catalyst such as mercuric oxide may be added portion-wise while maintaining a low temperature (-20°C). The reaction is highly exothermic.[11]

-

Reaction Conditions: The mixture is stirred and allowed to react for an extended period (e.g., 22 hours) at a controlled temperature (not exceeding 35°C) until the reaction is complete.[11]

-

Workup: The reaction mixture is carefully filtered. The filtrate is neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent like dichloromethane.[11]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.[11]

Self-Validation Note: The progress of the fluorination can be monitored by GC-MS to observe the disappearance of the trichloromethyl starting material and the appearance of the trifluoromethyl product. The final product's identity is confirmed by NMR (¹⁹F and ¹H) and mass spectrometry.

Method B: Pyridine Ring Construction

This "building block" approach involves synthesizing the pyridine ring from acyclic precursors where one of the components already contains the trifluoromethyl group.[2] Cyclocondensation reactions are commonly employed. For instance, a trifluoromethyl-containing 1,3-dicarbonyl compound can react with an amine source to form the pyridine ring. This method offers excellent control over the final substitution pattern. The insecticide Flonicamid, for example, is produced via a condensation reaction involving a CF3-containing building block.[2]

Method C: Direct C-H Trifluoromethylation

Directly converting a C-H bond on a pyridine ring to a C-CF3 bond is a highly desirable transformation as it reduces the number of synthetic steps.[12] This area has seen significant research, leading to radical, nucleophilic, and transition-metal-catalyzed methods. A major challenge is controlling the regioselectivity.

-

Radical Trifluoromethylation: Reagents that generate the trifluoromethyl radical (•CF3), such as Togni's reagent or trifluoroacetic acid, can be used.[13][14] However, these reactions often suffer from a lack of regioselectivity on simple pyridines.[15]

-

Nucleophilic Trifluoromethylation: This approach requires activation of the pyridine ring. One strategy involves forming an N-methylpyridinium salt, which activates the ring for nucleophilic attack by a CF3- source (e.g., from trifluoroacetic acid).[16][17] Another advanced method uses hydrosilylation to activate the pyridine, enabling a highly selective trifluoromethylation at the C3 position, which is traditionally difficult to achieve.[15]

Reactivity and Strategic Functionalization of the TFMP Ring

Once the TFMP core is synthesized, its unique electronic properties dictate its subsequent reactivity, opening pathways for constructing complex, biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing -CF3 group, along with the inherent electron-deficient nature of the pyridine ring, makes halogenated TFMPs excellent substrates for Nucleophilic Aromatic Substitution (SNAr).[18][19] The -CF3 group activates the ortho and para positions relative to it for nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination pathway:

-

Addition: A nucleophile attacks the carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19][20] The negative charge is delocalized onto the electron-withdrawing -CF3 group and the pyridine nitrogen, stabilizing the intermediate.[18]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination pathway of an SNAr reaction.

This reaction is a workhorse in the synthesis of many TFMP-based drugs and agrochemicals. For example, the synthesis of the herbicide Fluazifop-butyl relies on the SNAr reaction of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) with a nucleophile.[5]

Transition-Metal Catalyzed Cross-Coupling

Halogenated TFMPs are versatile building blocks for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the assembly of highly complex molecular architectures from simple TFMP intermediates.[21][22] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Applications: From Crop Protection to Human Health

The unique properties conferred by the TFMP moiety have led to its incorporation into a wide range of commercially successful products.[3][5][6][7]

Table 2: Selected Commercial Products Containing the Trifluoromethylpyridine Scaffold

| Compound Name | Class | Application | Role of TFMP Moiety |

| Fluazifop-butyl | Herbicide | Controls grass weeds in broadleaf crops. | The TFMP group enhances translocation within the plant and contributes to its potent inhibitory activity on acetyl-CoA carboxylase (ACCase).[5] |

| Flonicamid | Insecticide | Targets sap-feeding insects like aphids. | The 4-trifluoromethyl-nicotinamide structure is crucial for its specific mode of action.[2] |

| Flazasulfuron | Herbicide | Used for weed control in turf, sugarcane, and perennial crops. | The TFMP group's electronegativity influences the molecule's stability and metabolic pathway.[5][6] |

| Pifeltro (Doravirine) | Pharmaceutical | Antiviral agent for treating HIV-1 infection. | The trifluoromethylpyridone core is a key structural element for its activity as a non-nucleoside reverse transcriptase inhibitor.[14] |

| Fluazinam | Fungicide | Broad-spectrum fungicide used for crop protection. | The trifluoromethyl-substituted pyridine was found to have higher fungicidal activity compared to other halogenated analogues.[2] |

Conclusion and Future Outlook

Trifluoromethylpyridine chemistry is a mature yet continually evolving field. The TFMP scaffold's ability to impart desirable properties like metabolic stability and enhanced lipophilicity ensures its continued relevance in the design of next-generation pharmaceuticals and agrochemicals.[10][23] While classical synthetic methods remain industrially important, the future of TFMP chemistry will likely be shaped by advances in direct C-H functionalization.[12] The development of more efficient, selective, and sustainable methods for synthesizing and modifying these privileged structures will empower scientists to address pressing challenges in human health and global food security.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. alfa-chemical.com [alfa-chemical.com]

- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof [dspace.mit.edu]

- 22. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]

- 23. benchchem.com [benchchem.com]

reactivity of C-Cl vs C-I bond in 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

<An In-depth Technical Guide to the Differential Reactivity of C-Cl vs. C-I Bonds in 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary

This compound is a pivotal building block in contemporary drug discovery and agrochemical synthesis, prized for its two distinct reactive centers: a carbon-iodine (C-I) bond and a carbon-chlorine (C-Cl) bond. The significant difference in the reactivity of these two carbon-halogen bonds allows for programmed, site-selective functionalization, enabling the efficient and controlled construction of complex molecular architectures. This guide provides a comprehensive analysis of the fundamental principles governing this differential reactivity, focusing on bond dissociation energies and the mechanisms of transition-metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols for selective Suzuki and Buchwald-Hartwig reactions are presented, offering researchers a practical framework for leveraging this powerful synthetic intermediate.

Introduction: A Privileged Scaffold for Sequential Elaboration

Halogenated pyridines are cornerstone intermediates in medicinal chemistry.[1] The presence of multiple, distinct halogen atoms on a single pyridine ring, such as in this compound, offers a powerful platform for sequential, regioselective cross-coupling reactions.[2] This capability is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies. The molecule's trifluoromethyl (CF3) group further enhances its value, as this moiety is known to improve critical drug-like properties such as metabolic stability and lipophilicity.[3][4]

The key to unlocking the synthetic potential of this substrate lies in understanding and controlling the reactivity of the C3-I bond versus the C2-Cl bond. This guide will dissect the underlying physical organic principles and demonstrate their practical application in the laboratory.

Fundamental Principles of Carbon-Halogen Bond Reactivity

The disparate reactivity of the C-I and C-Cl bonds is primarily governed by their intrinsic bond strengths and their behavior in the rate-determining step of many cross-coupling reactions: oxidative addition.

Bond Dissociation Energy (BDE)

Bond dissociation energy is the energy required to break a bond homolytically. It is the most critical factor determining the reactivity of aryl halides in transition-metal catalysis.[2][5] A weaker bond is more easily cleaved and will typically react under milder conditions. The established trend for carbon-halogen bond strengths is:

C-F > C-Cl > C-Br > C-I [5][6]

This trend is a direct consequence of the decreasing effectiveness of orbital overlap between carbon and the progressively larger halogen atoms.[6][7] The C-I bond, being the longest and weakest, is significantly more reactive than the stronger C-Cl bond.

| Bond Type | Bond Dissociation Energy (kcal/mol) | General Reactivity Trend |

| Phenyl Iodide (Ph-I) | ~67.0[6] | Highest |

| Phenyl Bromide (Ph-Br) | ~84.0[6] | Intermediate |

| Phenyl Chloride (Ph-Cl) | ~97.1[6] | Lowest |

This table summarizes the BDEs for phenyl halides, which serve as a reliable proxy for the bonds in this compound.

The Role of the Pyridine Ring and CF3 Substituent

The electronic nature of the pyridine ring and its substituents also modulates reactivity. The pyridine nitrogen is electron-withdrawing, making the adjacent C2 and C6 positions more electron-deficient and generally more susceptible to oxidative addition.[8][9] Furthermore, the potent electron-withdrawing trifluoromethyl group at the C6 position further activates the C2-Cl bond.[8] However, despite this electronic activation of the C2 position, the overwhelming difference in bond dissociation energy ensures that the C3-I bond remains the primary site of reaction under standard cross-coupling conditions.

Strategic Functionalization: Selective Reactions at the C-I Bond

The significant disparity in BDE allows for highly selective reactions at the C-I bond while leaving the C-Cl bond intact. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are ideal for this purpose.

Mechanism: The Oxidative Addition Step

The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[10][11] This step is typically rate-limiting and involves the cleavage of the carbon-halogen bond.[9][12]

Due to the much lower BDE of the C-I bond (~67 kcal/mol) compared to the C-Cl bond (~97 kcal/mol), the energy barrier for oxidative addition at the C-I bond is substantially lower.[6] Consequently, a Pd(0) catalyst will selectively insert into the C-I bond under conditions where the C-Cl bond remains unreactive.[10][11]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3-I

This protocol describes a typical procedure for the selective arylation at the C3-I position.

Objective: To selectively couple a phenylboronic acid at the C3 position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)

-

Sodium Carbonate (Na2CO3) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the Pd(dppf)Cl2 catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow Visualization: Selective C-I Functionalization

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I position.

Activating the C-Cl Bond: Sequential Functionalization

Once the C-I bond has been functionalized, the remaining C-Cl bond can be targeted for a second cross-coupling reaction. Activating the C-Cl bond typically requires more forcing conditions or specialized catalyst systems.[9][13]

Overcoming the Higher Energy Barrier

The C-Cl bond's higher BDE means the oxidative addition step has a higher activation energy.[9] To overcome this, several strategies can be employed:

-

Higher Temperatures: Increasing the reaction temperature (typically >100 °C) provides the necessary energy to facilitate oxidative addition.[9]

-

Stronger Bases: Bases like sodium tert-butoxide (NaOtBu) are often required.[9]

-

Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like RuPhos or XPhos) are essential.[9] These ligands stabilize the Pd(0) center, increase its electron density, and promote the challenging oxidative addition to the C-Cl bond.

Experimental Protocol: Buchwald-Hartwig Amination at C2-Cl

This protocol details the amination of the C2-Cl position, assuming the C3 position has already been functionalized.

Objective: To couple a primary or secondary amine at the C2 position of a 3-substituted-2-chloro-6-(trifluoromethyl)pyridine.

Materials:

-

3-Aryl-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Amine (e.g., Morpholine) (1.2 equiv)

-

RuPhos Pd G3 Palladacycle (0.02-0.05 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

In a glovebox, add the 3-aryl-2-chloropyridine substrate, NaOtBu, and the RuPhos Pd G3 precatalyst to a dry reaction vessel.

-

Add anhydrous, degassed solvent, followed by the amine.

-

Seal the vessel and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction for the disappearance of starting material by LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the residue by flash chromatography to yield the desired 2-amino-3-aryl-6-(trifluoromethyl)pyridine.

Logical Pathway: Sequential C-I / C-Cl Coupling

Caption: Sequential functionalization pathway targeting the C-I then C-Cl bond.

Conclusion

The differential reactivity of the C-I and C-Cl bonds in this compound provides a robust and predictable handle for synthetic chemists. By understanding the fundamental principles of bond dissociation energy and the mechanism of oxidative addition, researchers can strategically design multi-step syntheses. The weaker C-I bond is readily functionalized under mild palladium-catalyzed conditions, while the stronger C-Cl bond requires more forcing conditions and specialized, electron-rich ligands for activation. This hierarchical reactivity makes this compound an exceptionally valuable scaffold for the efficient construction of complex, highly functionalized pyridine derivatives for applications in drug discovery and beyond.

References

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

A Practical Guide to the Synthesis of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine for Pharmaceutical and Agrochemical Research

An Application Note for Drug Development Professionals

Abstract

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in medicinal and agrochemical research. Its unique substitution pattern, featuring chloro, iodo, and trifluoromethyl groups, offers multiple points for diversification through modern synthetic methodologies like cross-coupling reactions.[1][2] The trifluoromethyl group, in particular, is known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4][5] This document provides a comprehensive, field-proven guide for the multi-step synthesis of this valuable intermediate, emphasizing strategic considerations, detailed experimental protocols, and the underlying chemical principles.

Strategic Analysis of Synthetic Precursors

A robust and efficient synthesis begins with the selection of an appropriate starting material. While the synthesis was requested from 3-picoline, a strategic analysis reveals this to be a highly challenging and inefficient starting point.

1.1. Assessment of 3-Picoline as a Starting Material The target molecule possesses substitution at the 2-, 3-, and 6-positions. Starting from 3-picoline (3-methylpyridine), the foundational carbon skeleton is misaligned with the final product's functionalization pattern, specifically the placement of the trifluoromethyl group at the C6 position. Industrial processes for creating trifluoromethylpyridines from picolines typically involve high-temperature vapor-phase chlorination and fluorination, which generates a mixture of isomers.[3] For 3-picoline, these processes yield 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine as major products, not the desired 6-substituted isomer.[3] A laboratory synthesis starting from 3-picoline would require numerous, low-yielding steps involving skeletal rearrangement or complex functional group migrations, rendering it impractical.

1.2. Recommended Precursor: 2-Chloro-6-methylpyridine For a logical and scalable laboratory synthesis, we recommend starting with 2-chloro-6-methylpyridine . This commercially available precursor correctly positions the methyl group (the future -CF₃) at C6 and the chloro group at C2. This strategic choice simplifies the synthesis into two key stages: trifluoromethylation of the methyl group and subsequent regioselective iodination of the pyridine ring.

Overall Synthetic Workflow

The recommended pathway involves three distinct chemical transformations to build the target molecule from 2-chloro-6-methylpyridine.

Caption: Overall 3-step synthetic pathway.

Part 1: Synthesis of the 2-Chloro-6-(trifluoromethyl)pyridine Intermediate

This stage focuses on the conversion of the C6-methyl group into the metabolically stable trifluoromethyl group.

Protocol 1.1: Radical Trichlorination of 2-Chloro-6-methylpyridine

This step proceeds via a free-radical chain reaction to replace the three protons of the methyl group with chlorine atoms. The reaction is initiated by light and a radical initiator.

Methodology:

-

Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add 2-chloro-6-methylpyridine (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).

-

Reaction: While stirring vigorously, heat the mixture to reflux (approx. 77°C for CCl₄). Irradiate the flask with a UV lamp (e.g., a 250W sun lamp).

-

Chlorination: Bubble chlorine gas (Cl₂) slowly through the refluxing solution. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR by observing the disappearance of the methyl signal (~2.5 ppm) and the appearance of the intermediate products. The reaction is complete when the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Purge the solution with nitrogen gas to remove excess Cl₂ and HCl byproduct. The solvent can be removed under reduced pressure to yield crude 2-chloro-6-(trichloromethyl)pyridine, which can often be used in the next step without further purification.

| Reagent | Molar Eq. | Purpose |

| 2-Chloro-6-methylpyridine | 1.0 | Starting Material |

| Carbon Tetrachloride | - | Solvent |

| Chlorine Gas (Cl₂) | > 3.0 | Chlorinating Agent |

| Benzoyl Peroxide | ~0.02 | Radical Initiator |

Protocol 1.2: Halogen Exchange (Halex) Fluorination

The trichloromethyl intermediate is converted to the trifluoromethyl product via a halogen exchange reaction, classically known as the Swarts reaction.

Methodology:

-

Setup: In a fume hood, equip a flask suitable for corrosive reagents (e.g., a stainless steel or Hastelloy autoclave, or a specialized fluoropolymer-lined reactor for lab scale) with a high-torque mechanical stirrer.

-

Reagents: Charge the reactor with crude 2-chloro-6-(trichloromethyl)pyridine (1.0 eq) and a fluorinating agent such as antimony trifluoride (SbF₃) ( >1.0 eq, typically 1.1-1.5 eq). A catalytic amount of a Lewis acid like antimony pentachloride (SbCl₅) is often added to facilitate the reaction.

-

Reaction: Heat the mixture with vigorous stirring. The reaction is typically performed neat (without solvent) at elevated temperatures (100-150°C). The volatile product, 2-chloro-6-(trifluoromethyl)pyridine, can be distilled directly from the reaction mixture as it forms.

-

Purification: The collected distillate is washed sequentially with dilute aqueous HCl (to remove antimony salts), water, and brine. After drying over an anhydrous agent (e.g., MgSO₄), the product can be further purified by fractional distillation to yield pure 2-chloro-6-(trifluoromethyl)pyridine.[4]

| Reagent | Molar Eq. | Purpose |

| 2-Chloro-6-(trichloromethyl)pyridine | 1.0 | Starting Material |

| Antimony Trifluoride (SbF₃) | 1.1 - 1.5 | Fluorinating Agent |

| Antimony Pentachloride (SbCl₅) | ~0.05 | Catalyst |

Safety Note: Antimony compounds are toxic. Anhydrous hydrogen fluoride (HF) is an alternative industrial fluorinating agent but is extremely corrosive and hazardous, requiring specialized equipment and handling procedures.[6][7]

Part 2: Directed Iodination of the Pyridine Core

With the key intermediate in hand, the final step is the regioselective installation of iodine at the C3 position. Due to the electron-deficient nature of the pyridine ring, classical electrophilic iodination is ineffective. The method of choice is Directed ortho-Metalation (DoM).[8][9][10]

Protocol 2.1: Directed ortho-Metalation and Iodination

The chloro group at C2 acts as a directing group, coordinating to a strong lithium amide base and facilitating deprotonation at the adjacent C3 position. This generates a lithiated intermediate that can be trapped with an iodine electrophile.

Caption: Mechanism of Directed ortho-Metalation (DoM).

Methodology:

-

Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium diisopropylamide (LDA). Add n-butyllithium (n-BuLi) (1.1 eq) dropwise to a solution of diisopropylamine (1.15 eq) in anhydrous tetrahydrofuran (THF) at -78°C (dry ice/acetone bath). Stir for 30 minutes.

-

Metalation: Cool the LDA solution to -78°C. Slowly add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise. The chloro group directs the deprotonation exclusively to the C3 position.[11] Stir the resulting dark-colored solution at -78°C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78°C. The reaction is typically instantaneous.

-

Quench and Work-up: After stirring for 30 minutes, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Reagent | Molar Eq. | Purpose |

| 2-Chloro-6-(trifluoromethyl)pyridine | 1.0 | Substrate |

| Diisopropylamine | 1.15 | LDA Precursor |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent |

| Iodine (I₂) | 1.2 | Electrophile |

| Anhydrous THF | - | Solvent |

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Data |

| 2-Chloro-6-(trifluoromethyl)pyridine | ¹⁹F NMR | Singlet around -68 ppm |

| GC-MS | M⁺ peak corresponding to C₆H₃ClF₃N | |

| This compound | ¹H NMR | Two doublets in the aromatic region (7.5-8.5 ppm) |

| ¹³C NMR | 6 distinct aromatic carbon signals, including one coupled to fluorine (quartet) | |

| Mass Spec | M⁺ peak corresponding to C₆H₂ClF₃IN[12][13] |

Safety and Handling Precautions

All steps in this synthesis involve hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Chlorine Gas: Highly toxic and corrosive. Requires a dedicated gas handling system and a scrubber for waste gas.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques.

-

LDA: A strong, corrosive base.

-

Antimony Compounds: Toxic and require careful handling and disposal according to institutional guidelines.

-

Low Temperatures: Handling cryogenic baths (-78°C) requires insulated gloves to prevent frostbite.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[14][15][16][17][18]

References

- 1. Buy 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine | 1227515-26-5 [smolecule.com]

- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. baranlab.org [baranlab.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Page loading... [wap.guidechem.com]

- 13. aobchem.com [aobchem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.com [capotchem.com]

- 18. chemicalbook.com [chemicalbook.com]

Suzuki-Miyaura cross-coupling with 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling reaction utilizing this compound. This substrate is of significant interest due to its bifunctional nature, allowing for site-selective carbon-carbon bond formation, a critical transformation in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. We will explore the mechanistic underpinnings of this selectivity, provide robust, field-tested protocols, and offer insights into optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The pyridine scaffold is a ubiquitous structural motif found in a vast array of biologically active molecules.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into the pyridine ring often imparts desirable physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[2][3][4] These attributes make trifluoromethylpyridines (TFMPs) highly valuable building blocks in modern drug discovery and agrochemical development.[5][6]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl and hetero-biaryl linkages.[7][8] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid coupling partners.[7] This guide focuses on the application of this reaction to a specific, high-value substrate: this compound.

Substrate Analysis: Harnessing Chemoselectivity

The key to successfully utilizing this compound lies in understanding its inherent chemoselectivity. The molecule possesses two distinct halogen leaving groups at the C2 (chloro) and C3 (iodo) positions. The selectivity of the Suzuki-Miyaura coupling is dictated by the relative reactivity of the carbon-halogen (C-X) bonds during the initial, often rate-determining, oxidative addition step of the catalytic cycle.[9]

The C-I bond (bond energy: ~220 kJ/mol) is significantly weaker and more polarized than the C-Cl bond (bond energy: ~339 kJ/mol).[9] This disparity ensures that a palladium(0) catalyst will preferentially insert into the C-I bond at the 3-position, leaving the C-Cl bond at the 2-position intact for potential subsequent transformations. This predictable, site-selective functionalization makes this substrate an exceptionally powerful and modular building block for creating highly substituted pyridine derivatives. The presence of the strongly electron-withdrawing -CF3 group at the 6-position further activates the ring system towards oxidative addition.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10][11] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst, typically coordinated to phosphine ligands, inserts into the most reactive carbon-halogen bond (in this case, the C-I bond) of the substrate. This forms a square-planar Pd(II) complex.[12]

-

Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent to the palladium center. The reaction requires a base, which plays a crucial role by activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily reacts with the Pd(II) complex.[13][14][15]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Experimental Application Notes & Protocols

The following protocol is a robust starting point for the selective Suzuki-Miyaura coupling at the 3-position of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for challenging coupling partners.

General Experimental Workflow

Detailed Step-by-Step Protocol

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) with a suitable ligand like SPhos (0.04 mmol, 4 mol%).

-

Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (5 mL).

-

Water (degassed, 0.5 mL).

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if applicable, the phosphine ligand.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). The reaction is typically complete within 2-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.

Expected Results and Troubleshooting

The described protocol is generally robust for a variety of arylboronic acids. The table below summarizes expected outcomes for different classes of coupling partners.

| Arylboronic Acid Partner | Typical Catalyst/Ligand | Base | Temp (°C) | Expected Yield | Notes |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | >85% | Electron-rich boronic acids typically react efficiently. |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | >90% | Unsubstituted standard coupling partner. |

| 4-Cyanophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | >80% | Electron-poor partners may require stronger bases and more active catalysts. |

| 2-Methylphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 110 | 70-85% | Sterically hindered substrates often require higher temperatures and bulky, electron-rich ligands. |

| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 65-80% | Heteroarylboronic acids can be prone to protodeboronation; a stronger, non-aqueous base may be beneficial.[7][16] |

Troubleshooting Common Issues:

-

Low or No Conversion: Ensure the reaction was performed under strictly anhydrous and anaerobic conditions. The catalyst or ligand may have degraded. Consider a more active catalyst system (e.g., palladacycle precatalysts).[17]

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is common with heteroarylboronic acids or under prolonged heating.[7] Using a stronger, less nucleophilic base (e.g., K₃PO₄), minimizing water content, or using boronic esters (e.g., pinacol esters) can mitigate this issue.

-

Homocoupling of Boronic Acid: Formation of a biaryl from the boronic acid partner can occur. This is often minimized by using the correct stoichiometry (slight excess of boronic acid) and ensuring efficient stirring.

-

Reaction at C-Cl Position: While highly unlikely under standard conditions, coupling at the chloro position could occur at very high temperatures or after extremely long reaction times, especially if a highly active catalyst for aryl chlorides is used. Confirm the structure of the product carefully by NMR.

Conclusion